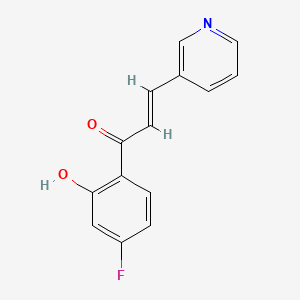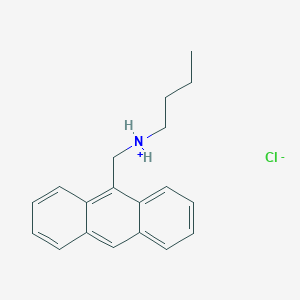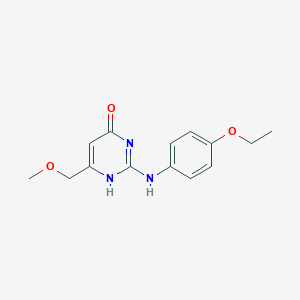
N-Boc-nortropinone
Vue d'ensemble
Description
N-Boc-nortropinone, also known as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is characterized by its bicyclic structure and the presence of a Boc (tert-butoxycarbonyl) protecting group. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting opioid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Boc-nortropinone can be synthesized through a two-step process starting from nortropinone. The first step involves the protection of the amine group in nortropinone using tert-butyl chloroformate to form this compound . The reaction is typically carried out in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-nortropinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, alcohol derivatives, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
N-Boc-nortropinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Boc-nortropinone involves its interaction with molecular targets such as opioid receptors. The Boc protecting group allows for selective reactions at other functional groups, facilitating the synthesis of derivatives with specific biological activities . The compound can modulate the activity of opioid receptors, which are involved in pain perception and addiction pathways .
Comparaison Avec Des Composés Similaires
Nortropinone: Lacks the Boc protecting group and is more reactive.
Tropinone: Similar bicyclic structure but different functional groups.
Tropine: A related tropane alkaloid with different biological activities.
Uniqueness: N-Boc-nortropinone is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .
Propriétés
IUPAC Name |
tert-butyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENILFUADYEXNU-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide](/img/structure/B7852048.png)


![Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B7852078.png)
![Butyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852082.png)






![1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B7852132.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7852140.png)

